Cas no 2377032-29-4 (2-(Chloromethyl)-6-(difluoromethoxy)pyridine)

2-(Chloromethyl)-6-(difluoromethoxy)pyridine is a versatile pyridine derivative featuring both chloromethyl and difluoromethoxy functional groups. The chloromethyl moiety provides a reactive site for further functionalization, making it valuable in synthetic chemistry for constructing complex molecules. The difluoromethoxy group enhances metabolic stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical applications. This compound is particularly useful as an intermediate in the development of active ingredients, offering a balance of reactivity and stability under controlled conditions. Its structural features make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling precise modifications for target-oriented synthesis.
2-(Chloromethyl)-6-(difluoromethoxy)pyridine structure
2377032-29-4 structure
Product Name:2-(Chloromethyl)-6-(difluoromethoxy)pyridine
CAS No:2377032-29-4
MF:C7H6ClF2NO
MW:193.578447818756
CID:5598979
PubChem ID:145711132
Update Time:2025-06-30

2-(Chloromethyl)-6-(difluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-6-(difluoromethoxy)pyridine
    • 2377032-29-4
    • EN300-7441389
    • CVD03229
    • Pyridine, 2-(chloromethyl)-6-(difluoromethoxy)-
    • Inchi: 1S/C7H6ClF2NO/c8-4-5-2-1-3-6(11-5)12-7(9)10/h1-3,7H,4H2
    • InChI Key: YVNLBJWXBISTAI-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=C(N=1)OC(F)F

Computed Properties

  • Exact Mass: 193.0105978g/mol
  • Monoisotopic Mass: 193.0105978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Predicted)
  • Boiling Point: 212.4±35.0 °C(Predicted)
  • pka: -0.28±0.31(Predicted)

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Additional information on 2-(Chloromethyl)-6-(difluoromethoxy)pyridine

Introduction to 2-(Chloromethyl)-6-(difluoromethoxy)pyridine (CAS No: 2377032-29-4)

2-(Chloromethyl)-6-(difluoromethoxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 2377032-29-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a pyridine core, which is a cornerstone in medicinal chemistry due to its versatility and biological relevance. The presence of both a chloromethyl group and a difluoromethoxy substituent makes this compound particularly intriguing, as these functional groups offer unique reactivity and potential for further chemical derivatization.

The chloromethyl moiety, characterized by the -CH₂Cl bond, is a well-known electrophile that can participate in various nucleophilic substitution reactions. This property is highly valuable in synthetic chemistry, enabling the formation of carbon-carbon bonds and the introduction of diverse functional groups. On the other hand, the difluoromethoxy group (-OCH₂CF₂) introduces fluorine atoms, which are extensively employed in drug design due to their ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of these two groups in a single pyridine scaffold suggests immense potential for developing novel bioactive molecules.

Recent advancements in pharmaceutical research have highlighted the importance of 2-(Chloromethyl)-6-(difluoromethoxy)pyridine as a key intermediate in the synthesis of pharmacologically active compounds. Its structural features make it an excellent candidate for exploring new therapeutic avenues, particularly in the treatment of neurological disorders, infectious diseases, and cancer. The pyridine ring itself is a common structural motif in many drugs, including antiviral agents and kinase inhibitors, underscoring its significance in medicinal chemistry.

In particular, the chloromethyl group provides a versatile handle for further functionalization through reactions such as nucleophilic addition and cross-coupling processes. This reactivity has been leveraged in the development of novel drug candidates where precise control over molecular architecture is crucial. For instance, researchers have utilized this compound to synthesize derivatives with enhanced binding affinity to specific protein targets, improving therapeutic efficacy while minimizing side effects.

The difluoromethoxy substituent adds an additional layer of complexity and utility. Fluorine atoms are known to influence drug properties by affecting electronic distribution, solubility, and metabolic degradation pathways. In recent years, there has been a surge in interest regarding fluorinated compounds due to their improved pharmacokinetic profiles. The incorporation of two fluorine atoms in the difluoromethoxy group enhances these effects, making 2-(Chloromethyl)-6-(difluoromethoxy)pyridine a promising building block for next-generation pharmaceuticals.

One notable application of this compound has been in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions relevant to disease pathways. For example, studies have demonstrated its utility in generating inhibitors of certain kinases involved in cancer progression. The ability to modify both the chloromethyl and difluoromethoxy groups allows for fine-tuning of inhibitory activity, ensuring high specificity against target enzymes while maintaining favorable pharmacological properties.

The agrochemical sector has also benefited from the versatility of 2-(Chloromethyl)-6-(difluoromethoxy)pyridine. Derivatives of this compound have shown promise as intermediates in the development of novel pesticides and herbicides. The pyridine core is frequently found in agrochemicals due to its ability to interact with biological systems at low concentrations. By leveraging the reactivity of the chloromethyl and difluoromethoxy groups, chemists have been able to design molecules that exhibit potent activity against pests while exhibiting reduced environmental impact.

From a synthetic chemistry perspective, 2-(Chloromethyl)-6-(difluoromethoxy)pyridine serves as an excellent platform for exploring new reaction methodologies. Its unique functionalization pattern allows chemists to investigate novel synthetic pathways that may lead to more efficient and sustainable production methods for complex molecules. This has implications not only for pharmaceuticals but also for materials science and specialty chemicals, where innovative synthetic strategies are continually sought.

The growing body of research on this compound underscores its importance as a versatile intermediate in modern chemical synthesis. As our understanding of biological systems advances, so does the demand for sophisticated molecular tools capable of modulating these systems with high precision. 2-(Chloromethyl)-6-(difluoromethoxy)pyridine, with its combination of reactive sites and structural features, continues to be at the forefront of this effort.

In conclusion,2-(Chloromethyl)-6-(difluoromethoxy)pyridine (CAS No: 2377032-29-4) represents a critical component in both pharmaceutical and agrochemical research. Its unique structural attributes enable diverse applications across multiple disciplines, making it indispensable for scientists seeking to develop innovative solutions to complex challenges. As research progresses,this compound will undoubtedly play an even greater role in shaping the future of chemical biology and drug discovery.

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